N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide
CAS No.: 2034485-39-5
Cat. No.: VC6666055
Molecular Formula: C17H29NO3
Molecular Weight: 295.423
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034485-39-5 |
|---|---|
| Molecular Formula | C17H29NO3 |
| Molecular Weight | 295.423 |
| IUPAC Name | N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide |
| Standard InChI | InChI=1S/C17H29NO3/c1-16(21-3,11-20-2)10-18-15(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h12-14H,4-11H2,1-3H3,(H,18,19) |
| Standard InChI Key | BLMAAKCYXLHGNK-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(COC)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound combines two pharmacophoric elements:
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Adamantane core: A diamondoid hydrocarbon known for its lipophilicity, metabolic stability, and ability to enhance blood-brain barrier penetration .
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2,3-Dimethoxy-2-methylpropyl carboxamide: A branched alkyl chain with methoxy groups at positions 2 and 3, which may improve solubility and modulate receptor binding .
The adamantane-1-carboxamide group is a common motif in drugs targeting membrane-associated proteins, such as MmpL3 in Mycobacterium tuberculosis and cannabinoid receptors . The dimethoxypropyl side chain introduces stereochemical complexity, potentially influencing chiral interactions with biological targets.
Synthetic Methodologies
Adamantane-1-carbonyl Chloride Intermediate
A plausible synthesis begins with adamantane-1-carbonyl chloride, generated via reaction of adamantane-1-carboxylic acid with thionyl chloride (SOCl₂) . This intermediate reacts with 2,3-dimethoxy-2-methylpropylamine under Schotten-Baumann conditions to yield the target carboxamide:
This method mirrors the synthesis of memantine derivatives, where Ritter-type reactions form adamantane amides .
Alternative Route: Carbodiimide-Mediated Coupling
Physicochemical Properties (Predicted)
The methoxy groups may slightly enhance solubility compared to unsubstituted adamantane carboxamides (e.g., MIC = 0.68 μM for anti-TB adamantane carboxamides ).
Biological Activity and Mechanisms
| Compound | MIC (M. tb H37Rv) | Key Substituent |
|---|---|---|
| NITD-304 (Indole-2-carboxamide) | 0.16 μM | Adamantane |
| AU1235 (Adamantyl urea) | 0.45 μM | Hydrophobic substituent |
| Target Compound (Predicted) | 1–10 μM | 2,3-Dimethoxypropyl |
Central Nervous System (CNS) Targets
Adamantane derivatives like memantine block NMDA receptors, alleviating neurodegenerative symptoms . The methoxy groups in N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide may enhance binding to allosteric sites on ion channels, though this requires experimental validation.
Metabolic Pathways
Microsomal oxidation of adamantane derivatives typically occurs at bridgehead positions or methoxy groups . Predicted metabolites include:
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Hydroxylated adamantane (C1, C3, or C5 positions).
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O-Demethylated dimethoxypropyl moiety.
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) could prolong half-life, as seen with AM9338, a CB2 agonist .
Challenges and Future Directions
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Stereoselective Synthesis: The 2-methylpropyl group introduces a chiral center, necessitating asymmetric synthesis or resolution techniques.
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Toxicity Profiling: Adamantane derivatives may accumulate in adipose tissue, requiring studies on chronic exposure .
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Target Validation: Computational docking against MmpL3 (PDB: 6MNH) or NMDA receptors could prioritize in vitro assays.
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